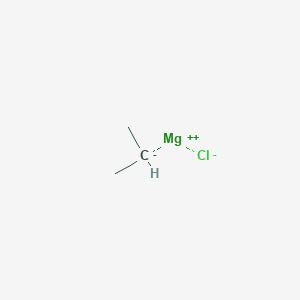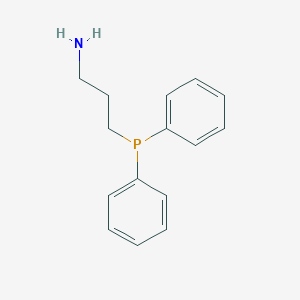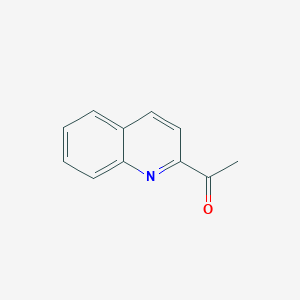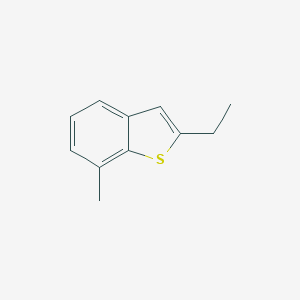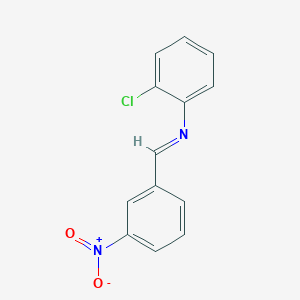
N-(2-chlorophenyl)-1-(3-nitrophenyl)methanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-1-(3-nitrophenyl)methanimine, also known as CNM, is a chemical compound that has been widely researched for its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
N-(2-chlorophenyl)-1-(3-nitrophenyl)methanimine has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, N-(2-chlorophenyl)-1-(3-nitrophenyl)methanimine has been investigated for its anticancer, antifungal, and antibacterial activities. In material science, N-(2-chlorophenyl)-1-(3-nitrophenyl)methanimine has been used as a building block for the synthesis of new materials with potential applications in electronic devices and sensors. In organic synthesis, N-(2-chlorophenyl)-1-(3-nitrophenyl)methanimine has been used as a starting material for the synthesis of various compounds.
Mecanismo De Acción
The mechanism of action of N-(2-chlorophenyl)-1-(3-nitrophenyl)methanimine is not fully understood. However, it is believed to act by inhibiting the activity of enzymes such as topoisomerases, which are involved in DNA replication and transcription. This inhibition leads to the accumulation of DNA damage and eventually cell death.
Efectos Bioquímicos Y Fisiológicos
N-(2-chlorophenyl)-1-(3-nitrophenyl)methanimine has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-(2-chlorophenyl)-1-(3-nitrophenyl)methanimine has anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. N-(2-chlorophenyl)-1-(3-nitrophenyl)methanimine has also been shown to have antifungal and antibacterial activities. In vivo studies have shown that N-(2-chlorophenyl)-1-(3-nitrophenyl)methanimine has low toxicity and does not cause any significant adverse effects in animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-chlorophenyl)-1-(3-nitrophenyl)methanimine has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield using different methods. N-(2-chlorophenyl)-1-(3-nitrophenyl)methanimine is also stable and can be stored for a long time without significant degradation. However, N-(2-chlorophenyl)-1-(3-nitrophenyl)methanimine has some limitations for lab experiments. It is not very soluble in water, which makes it difficult to use in aqueous solutions. N-(2-chlorophenyl)-1-(3-nitrophenyl)methanimine also has limited availability, which can make it challenging to obtain for research purposes.
Direcciones Futuras
There are several future directions for research on N-(2-chlorophenyl)-1-(3-nitrophenyl)methanimine. One direction is to investigate its potential applications in drug design and development. N-(2-chlorophenyl)-1-(3-nitrophenyl)methanimine could be used as a building block for the synthesis of new compounds with improved anticancer, antifungal, and antibacterial activities. Another direction is to study the mechanism of action of N-(2-chlorophenyl)-1-(3-nitrophenyl)methanimine in more detail to understand its interactions with enzymes and DNA. This could lead to the development of new drugs that target these pathways. Finally, research could focus on improving the synthesis methods of N-(2-chlorophenyl)-1-(3-nitrophenyl)methanimine to increase its yield and make it more accessible for research purposes.
Conclusion:
In conclusion, N-(2-chlorophenyl)-1-(3-nitrophenyl)methanimine is a chemical compound that has been widely researched for its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on N-(2-chlorophenyl)-1-(3-nitrophenyl)methanimine could lead to the development of new drugs and materials with significant applications in different fields.
Métodos De Síntesis
N-(2-chlorophenyl)-1-(3-nitrophenyl)methanimine can be synthesized using different methods, including the reaction of 2-chlorobenzaldehyde with 3-nitrobenzaldehyde in the presence of a base such as sodium hydroxide. Another method involves the reaction of 2-chlorobenzaldehyde with 3-nitrobenzaldehyde in the presence of a catalyst such as piperidine. The yield of N-(2-chlorophenyl)-1-(3-nitrophenyl)methanimine using these methods ranges from 40% to 70%.
Propiedades
Número CAS |
17099-17-1 |
|---|---|
Nombre del producto |
N-(2-chlorophenyl)-1-(3-nitrophenyl)methanimine |
Fórmula molecular |
C13H9ClN2O2 |
Peso molecular |
260.67 g/mol |
Nombre IUPAC |
N-(2-chlorophenyl)-1-(3-nitrophenyl)methanimine |
InChI |
InChI=1S/C13H9ClN2O2/c14-12-6-1-2-7-13(12)15-9-10-4-3-5-11(8-10)16(17)18/h1-9H |
Clave InChI |
XCXWVLZKJOGFTE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)N=CC2=CC(=CC=C2)[N+](=O)[O-])Cl |
SMILES canónico |
C1=CC=C(C(=C1)N=CC2=CC(=CC=C2)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



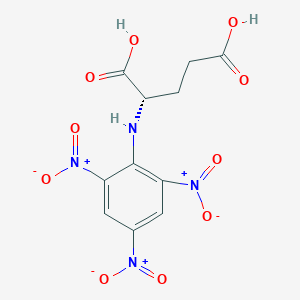
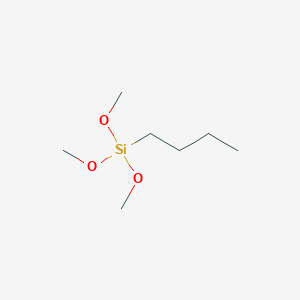
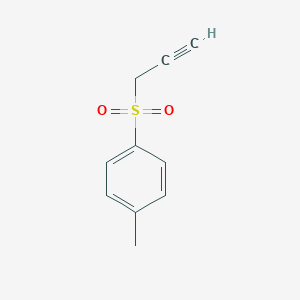
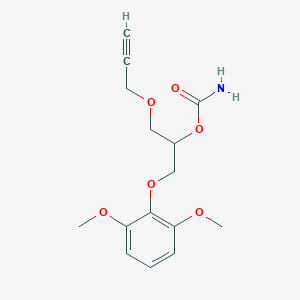
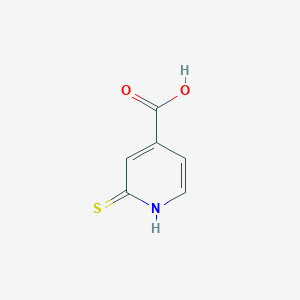
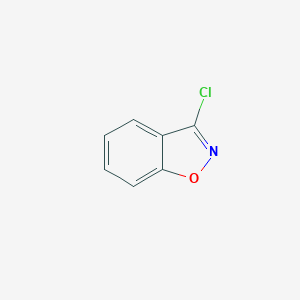
![1,3-Dimethyl 2-[(dimethylamino)methylidene]propanedioate](/img/structure/B94868.png)
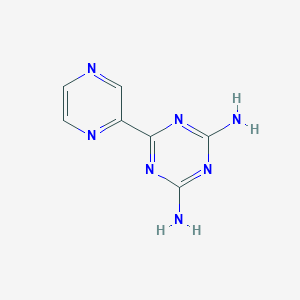
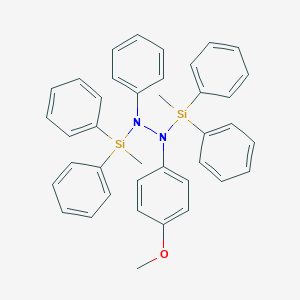
![3,8-Dichloro-11H-dibenzo[c,f][1,2]diazepine](/img/structure/B94874.png)
